2-Bromo-N-ethyl-6-fluorobenzene-1-sulfonamide 2-Bromo-N-ethyl-6-fluorobenzene-1-sulfonamide
Brand Name: Vulcanchem
CAS No.:
VCID: VC17790858
InChI: InChI=1S/C8H9BrFNO2S/c1-2-11-14(12,13)8-6(9)4-3-5-7(8)10/h3-5,11H,2H2,1H3
SMILES:
Molecular Formula: C8H9BrFNO2S
Molecular Weight: 282.13 g/mol

2-Bromo-N-ethyl-6-fluorobenzene-1-sulfonamide

CAS No.:

Cat. No.: VC17790858

Molecular Formula: C8H9BrFNO2S

Molecular Weight: 282.13 g/mol

* For research use only. Not for human or veterinary use.

2-Bromo-N-ethyl-6-fluorobenzene-1-sulfonamide -

Specification

Molecular Formula C8H9BrFNO2S
Molecular Weight 282.13 g/mol
IUPAC Name 2-bromo-N-ethyl-6-fluorobenzenesulfonamide
Standard InChI InChI=1S/C8H9BrFNO2S/c1-2-11-14(12,13)8-6(9)4-3-5-7(8)10/h3-5,11H,2H2,1H3
Standard InChI Key DPLZGGDYKOHTTL-UHFFFAOYSA-N
Canonical SMILES CCNS(=O)(=O)C1=C(C=CC=C1Br)F

Introduction

Chemical Structure and Physicochemical Properties

Molecular Architecture

The compound’s IUPAC name, 2-bromo-N-ethyl-6-fluorobenzenesulfonamide, reflects its substitution pattern: a benzene ring with bromine at position 2, fluorine at position 6, and a sulfonamide group (-SO₂NH₂) at position 1, where the nitrogen is further substituted with an ethyl group (-CH₂CH₃). The canonical SMILES representation, CCNS(=O)(=O)C1=C(C=CC=C1Br)F, underscores its planar aromatic system and stereoelectronic features.

Table 1: Key Structural and Identifier Data

PropertyValue
Molecular FormulaC8H9BrFNO2S\text{C}_8\text{H}_9\text{BrFNO}_2\text{S}
Molecular Weight282.13 g/mol
IUPAC Name2-bromo-N-ethyl-6-fluorobenzenesulfonamide
CAS Number177908-58-4
InChI KeyDPLZGGDYKOHTTL-UHFFFAOYSA-N
PubChem CID130162625

Physicochemical Characteristics

While specific data on melting and boiling points remain undocumented, the compound’s solubility and reactivity can be inferred from its functional groups. The sulfonamide moiety confers polarity, enhancing solubility in polar aprotic solvents like dimethyl sulfoxide (DMSO) or acetonitrile. The bromine and fluorine substituents introduce electronegativity, influencing electron distribution and reactivity in electrophilic substitution reactions.

Synthesis and Manufacturing

Synthetic Pathways

The synthesis of 2-bromo-N-ethyl-6-fluorobenzene-1-sulfonamide typically begins with 2-bromo-6-fluoroaniline, as outlined in a 2022 Chinese patent (CN115784896A) . The process involves four stages:

Table 2: Synthesis Steps from Patent CN115784896A

StepDescriptionKey Reagents/Conditions
S1Amino protection of o-fluoroanilineAcetic anhydride, Boc anhydride
S2Sulfonylation and amidation/esterificationSulfur trioxide, ethylamine
S3BrominationN-bromosuccinimide (NBS), DCM
S4DeprotectionHydrochloric acid, methanol

The bromination step (S3) employs NBS under controlled conditions to avoid over-bromination, while deprotection (S4) ensures high yield (>85%) of the final product .

Optimization Challenges

Key challenges include minimizing side reactions during sulfonylation and achieving regioselective bromination. Solvent choice (e.g., dichloromethane vs. acetonitrile) significantly impacts reaction efficiency, with polar aprotic solvents favoring sulfonamide formation.

Biological Activity and Mechanism of Action

Enzyme Inhibition

The sulfonamide group mimics the tetrahedral intermediate in enzymatic reactions, enabling competitive inhibition. For example, in carbonic anhydrase inhibition, the sulfonamide’s sulfur atom coordinates with the active-site zinc ion, disrupting catalytic activity. This mechanism is analogous to FDA-approved sulfonamide drugs like acetazolamide.

Comparative Analysis with Analogous Compounds

Halogenated Sulfonamide Derivatives

Comparing 2-bromo-N-ethyl-6-fluorobenzene-1-sulfonamide with its chloro and iodo analogs reveals trends in reactivity and bioactivity:

Table 3: Comparison of Halogenated Sulfonamides

CompoundMolecular Weight (g/mol)Key SubstituentsPrimary Application
2-Bromo-N-ethyl-6-fluorobenzene-1-sulfonamide282.13Br, FEnzyme inhibition, drug intermediate
2-Chloro-N-ethyl-5-fluorobenzene-1-sulfonamide237.68Cl, FAntimicrobial agents
N-Ethyl-3-fluoro-2-iodobenzene-1-sulfonamide329.09I, FRadiolabeled imaging probes

Iodo derivatives exhibit higher molecular weights and potential for radiopharmaceutical use, whereas bromo and chloro analogs prioritize synthetic versatility .

Applications in Pharmaceutical Development

Intermediate in Drug Synthesis

The compound’s bromine atom serves as a handle for cross-coupling reactions (e.g., Suzuki-Miyaura), enabling the synthesis of biaryl structures prevalent in kinase inhibitors. For instance, its use in preparing tyrosine kinase inhibitors has been explored in patent US9233946B2, which details sulfonamide-based therapeutics for oncology .

Future Research Directions

Structure-Activity Relationship (SAR) Studies

Systematic modification of the ethyl group and halogen substituents could optimize binding affinity and selectivity. For example, replacing ethyl with cyclopropyl may enhance hydrophobic interactions with enzyme pockets.

Toxicological Profiling

Despite its research utility, in vivo toxicity data are absent. Acute toxicity studies in model organisms are needed to establish safety margins for therapeutic applications.

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator